2-(3-Aminocyclobutyl)acetonitrile;hydrochloride
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Overview
Description
2-(3-Aminocyclobutyl)acetonitrile;hydrochloride is a chemical compound with the molecular formula C6H11ClN2 and a molecular weight of 146.62 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(3-Aminocyclobutyl)acetonitrile;hydrochloride typically involves the reaction of 3-aminocyclobutanecarboxylic acid with a suitable nitrile source under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
2-(3-Aminocyclobutyl)acetonitrile;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
2-(3-Aminocyclobutyl)acetonitrile;hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is employed in the study of biological processes and pathways, particularly those involving amino acids and nitriles.
Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(3-Aminocyclobutyl)acetonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and interact with various biological molecules, influencing their structure and function. This interaction can lead to changes in cellular processes and pathways, making it a valuable tool in research .
Comparison with Similar Compounds
2-(3-Aminocyclobutyl)acetonitrile;hydrochloride can be compared with other similar compounds such as:
2-(3-Aminocyclobutyl)acetonitrile: The non-hydrochloride form of the compound, which may have different solubility and reactivity properties.
3-Aminocyclobutanecarboxylic acid: A precursor in the synthesis of this compound.
Cyclobutylamine derivatives: Compounds with similar cyclobutyl structures but different functional groups, which may exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the cyclobutyl ring and the nitrile group, which imparts distinct reactivity and application potential .
Properties
IUPAC Name |
2-(3-aminocyclobutyl)acetonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.ClH/c7-2-1-5-3-6(8)4-5;/h5-6H,1,3-4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSPCXSHARVFSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CC#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2361634-69-5 |
Source
|
Record name | 2-(3-aminocyclobutyl)acetonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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